molecular formula C12H15F3N2 B1611380 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane CAS No. 74418-15-8

1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane

Cat. No. B1611380
CAS RN: 74418-15-8
M. Wt: 244.26 g/mol
InChI Key: VUANMGYRFIKLTK-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane, also known by its chemical formula C₁₂H₁₇Cl₂F₃N₂ , is a heterocyclic organic compound. It belongs to the class of diazepanes, which are seven-membered ring structures containing two nitrogen atoms. The compound’s systematic name is 1-(3-trifluoromethylphenyl)-1,4-diazepane dihydrochloride . Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane involves several methods, including cyclization reactions. One common approach is the condensation of 3-(trifluoromethyl)aniline with an appropriate diamine (such as ethylenediamine) under controlled conditions. The resulting diazepane ring forms through intramolecular cyclization. Researchers have also explored other synthetic routes, including variations in substituents and reaction conditions.



Molecular Structure Analysis

The molecular structure of 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane consists of a seven-membered ring containing two nitrogen atoms. The trifluoromethyl group (CF₃) is attached to the phenyl ring. The compound exists as a white solid and is typically found in its dihydrochloride salt form. Refer to the structural diagram for visual representation.



Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane can participate in various chemical reactions, including:



  • Nucleophilic substitution : The trifluoromethyl group can be replaced by other nucleophiles.

  • Ring-opening reactions : Cleavage of the diazepane ring under specific conditions.

  • Metal complexation : Coordination with transition metals for catalytic purposes.



Physical And Chemical Properties Analysis


  • Melting Point : Varies based on the salt form (e.g., dihydrochloride).

  • Solubility : Soluble in polar solvents (e.g., water, methanol).

  • Stability : Stable under ambient conditions.

  • Toxicity : Limited information available; handle with care.


Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : An efficient method for the synthesis of 1,4-diazepane derivatives, including those similar to 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane, has been developed using microwave irradiation. This technique yields rapid results and good yields (Wlodarczyk et al., 2007).

  • Catalysis in Organic Synthesis : L-Phenylalanine triflate has been used as an organocatalyst for the synthesis of 1,4-diazepane derivatives, demonstrating its role in promoting intermolecular annulation processes for the efficient synthesis of biologically significant compounds (Jiang et al., 2017).

Chemical Structure and Properties

  • Characterization and Structural Analysis : 1,4-diazepane derivatives have been thoroughly characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry. Their molecular structures have been authenticated through single-crystal X-ray diffraction analysis (Moser & Vaughan, 2004).

  • X-Ray Crystal Structure Determination : The crystal structures of various 1,4-diazepane derivatives have been determined, providing insight into their molecular conformations and intermolecular interactions (Bertolasi et al., 2005).

Applications in Catalysis and Chemical Reactions

  • Role in Olefin Epoxidation : 1,4-diazepane derivatives have been studied as catalysts for olefin epoxidation reactions. The Lewis basicity of ligands on these compounds affects their reactivity and selectivity in epoxidation reactions, demonstrating their potential in fine chemical synthesis (Sankaralingam & Palaniandavar, 2014).

  • Hydroxylation of Hydrocarbons : Non-heme diiron(III) complexes with 1,4-diazepane ligands have been used as catalysts for the selective hydroxylation of hydrocarbons, indicating their utility in biomimetic oxidation reactions (Mayilmurugan et al., 2009).

  • Synthesis of Diazepane Derivatives : A user-friendly, multicomponent reaction involving 1,3-dicarbonyls has been developed for the stereoselective synthesis of 1,4-diazepane derivatives. This process is significant for creating diverse molecular structures in medicinal chemistry (Sotoca et al., 2009).

Safety And Hazards

1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane’s safety profile is not extensively documented. However, standard laboratory precautions apply. Always wear appropriate protective gear (gloves, goggles) and work in a well-ventilated area.


Future Directions

Research avenues for 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane include:



  • Biological Activity : Investigate potential pharmacological applications.

  • Functionalization : Explore derivatization strategies for tailored properties.

  • Catalysis : Assess its role in catalytic reactions.


properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-4-11(9-10)17-7-2-5-16-6-8-17/h1,3-4,9,16H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUANMGYRFIKLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568607
Record name 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane

CAS RN

74418-15-8
Record name 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 1, Step 6 except that 4-(3-trifluoromethyl-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester was used in place of 4-(2-methoxy-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester. Yield: 91%; 1H NMR (300 MHz, CDCl3): δ1.77 (brs, 1H), 1.92 (pent, J=5.9 Hz, 2H), 2.84 (t, J=5.8 Hz, 2H), 3.04 (t, J=5.4 Hz, 2H), 3.56-3.62 (m, 4H), 6.77-6.88 (m, 3H), 7.29 (d, J=7.7 Hz, 1H); IR (KBr, cm−1): 3286w; MS (ES) m/z (relative intensity): 245 (M++H, 60). Anal. Calcd. for C12H15F3N2: C, 59.01; H, 6.19; N, 11.47. Found: C, 58.56; H, 6.03; N, 10.98.
Name
4-(3-trifluoromethyl-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
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reactant
Reaction Step One
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[Compound]
Name
3286w
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BE Blass, PJ Chen, M Taylor, SA Griffin… - Medicinal Chemistry …, 2022 - Springer
Dopamine (1) is a key neurotransmitter whose impact on pharmacological processes is mediated by a family of dopamine receptors designated D 1 , D 2 , D 3 , D 4 , and D 5 . Various …
Number of citations: 5 link.springer.com
BE Blass, PJ Chen, M Taylor, SA Griffin… - Medicinal Chemistry …, 2021 - Springer
Substance use disorder remains a major, unmet medical need. Cocaine is one of the most commonly abused recreational drugs and in 2018, there were over 5.5 million cocaine users. …
Number of citations: 3 link.springer.com
BE Blass, PJ Chen, M Taylor, SA Griffin, JC Gordon… - 2021 - researchsquare.com
Substance use disorder remains a major, unmet medical need. Cocaine is one of the most commonly abused recreational drugs and in 2018, there were over 5.5 million current cocaine …
Number of citations: 3 www.researchsquare.com

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